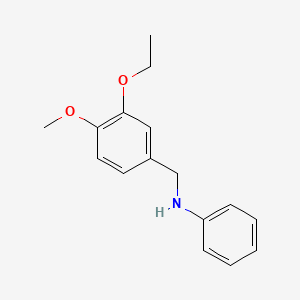
N-(2,5-dichlorophenyl)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-butenamide, commonly known as DCB or DCPB, is a synthetic compound that belongs to the class of amide compounds. It is a yellow powder that is soluble in organic solvents and is widely used in scientific research. DCB is known for its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.
Mécanisme D'action
DCB works by inhibiting the activity of N-(2,5-dichlorophenyl)-2-butenamide, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors in the body and activate the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects
DCB has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DCB has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, DCB has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
DCB has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2,5-dichlorophenyl)-2-butenamide, which allows for the study of the endocannabinoid system in various physiological and pathological conditions. DCB is also stable and can be easily synthesized and purified. However, DCB has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments. Additionally, DCB can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
DCB has several future directions for scientific research. It can be used to study the role of endocannabinoids in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. DCB can also be used to study the effects of endocannabinoids on the immune system and cancer. Additionally, DCB can be used to develop new drugs that target the endocannabinoid system for the treatment of various diseases and disorders.
Méthodes De Synthèse
DCB can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with allylamine, followed by the reaction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
DCB has been extensively used in scientific research to study the role of endocannabinoids in various physiological and pathological conditions. It has been shown to increase the levels of endocannabinoids in the body by inhibiting N-(2,5-dichlorophenyl)-2-butenamide activity, which leads to the activation of the endocannabinoid system. DCB has been used to study the effects of endocannabinoids on pain, inflammation, anxiety, depression, and addiction.
Propriétés
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h2-6H,1H3,(H,13,14)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXKJUAGZWEWLK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)
![N,N-dimethyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5822865.png)
![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)


![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)


